1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene
Overview
Description
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene is an organic compound with the molecular formula C13H19BrO4. It is a liquid at room temperature and is known for its use in various chemical syntheses and industrial applications. The compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a chain of ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene can be synthesized through a multi-step process involving the bromination of a benzene derivative followed by the introduction of ethoxy groups. One common method involves the reaction of 1-bromo-4-nitrobenzene with ethylene glycol dimethyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzene derivative with ethoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium aluminum hydride. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are common methods.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis. The ethoxy groups provide solubility and reactivity, allowing the compound to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-3,6-dioxaheptane
- 2-(2-Methoxyethoxy)ethyl bromide
Uniqueness
1-Bromo-4-(2-(2-methoxyethoxy)ethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of multiple ethoxy groups enhances its solubility and makes it suitable for various applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
1-bromo-4-[2-(2-methoxyethoxy)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSUWMSZOUDIIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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